molecular formula C10H16O B6174226 rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol CAS No. 2750722-45-1

rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol

Numéro de catalogue B6174226
Numéro CAS: 2750722-45-1
Poids moléculaire: 152.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol, also known as tricyclo[5.2.1.0,2,6]decan-3-ol or simply tricyclo, is a natural product derived from plant sources. It is a cyclic alcohol with a molecular formula of C10H14O and a molecular weight of 150.22 g/mol. Tricyclo is a member of the tricyclo family of compounds, which are known for their wide range of biological and pharmacological activities. Tricyclo is a white crystalline solid with a melting point of 82-84 °C.

Mécanisme D'action

The exact mechanism of action of rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed to inhibit the production of pro-inflammatory cytokines and to modulate the expression of genes involved in inflammation. Additionally, rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol is believed to have anti-cancer properties due to its ability to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Biochemical and Physiological Effects
Tricyclo has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to modulate the expression of genes involved in inflammation. Additionally, rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol has been shown to inhibit the activity of enzymes involved in the metabolism of glucose and fatty acids, and to reduce the production of reactive oxygen species. Finally, rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol has been shown to have anti-cancer properties, as it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.

Avantages Et Limitations Des Expériences En Laboratoire

The use of rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol in laboratory experiments has several advantages. It is a natural product that can be synthesized from readily available starting materials, and it is relatively inexpensive to purchase. Additionally, rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol is stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol in laboratory experiments. It is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol is not very soluble in most organic solvents, so it must be heated to high temperatures before it can be used.

Orientations Futures

There are many potential future directions for the use of rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol. It could be further studied as a potential treatment for cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, it could be investigated as a potential treatment for diabetes, obesity, and cardiovascular diseases. Additionally, rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol could be studied as a potential anti-inflammatory agent, as well as an antioxidant, antifungal, and antibacterial agent. Finally, it could be investigated for its potential use in the treatment of other diseases and disorders.

Méthodes De Synthèse

Tricyclo can be synthesized from several different starting materials, including linalool, linalyl acetate, and limonene. The most common method of synthesis is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to generate the desired rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol structure. Other methods of synthesis include the use of Grignard reagents, the use of organolithium reagents, and the use of Lewis acids.

Applications De Recherche Scientifique

Tricyclo has been studied extensively in the scientific research community due to its wide range of biological and pharmacological activities. It has been investigated as a potential anti-inflammatory agent, as well as an antioxidant, antifungal, and antibacterial agent. It has also been studied as an anti-cancer agent, a potential treatment for Alzheimer’s disease, and a potential treatment for Parkinson’s disease. Additionally, rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol has been investigated for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the tricyclic ring system and the introduction of the hydroxyl group at the appropriate position.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Tetrahydrofuran", "Acetic acid", "Sodium acetate", "Palladium on carbon" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic compound", "Step 2: Reduction of the bicyclic compound with sodium borohydride in methanol to form the corresponding diol", "Step 3: Oxidation of the diol with sodium periodate to form the dialdehyde", "Step 4: Condensation of the dialdehyde with sodium bisulfite to form the sulfonic acid derivative", "Step 5: Reduction of the sulfonic acid derivative with sodium borohydride in the presence of palladium on carbon to form the tricyclic compound", "Step 6: Hydrolysis of the tricyclic compound with sodium hydroxide to form the desired alcohol", "Step 7: Acidification of the reaction mixture with hydrochloric acid to obtain the racemic mixture of the target compound", "Step 8: Purification of the racemic mixture by column chromatography using a silica gel stationary phase and eluting with a mixture of diethyl ether and tetrahydrofuran", "Step 9: Recrystallization of the purified compound from a mixture of acetic acid and water to obtain the desired product" ] }

Numéro CAS

2750722-45-1

Nom du produit

rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol

Formule moléculaire

C10H16O

Poids moléculaire

152.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.